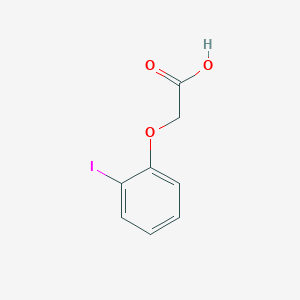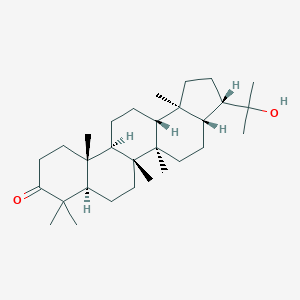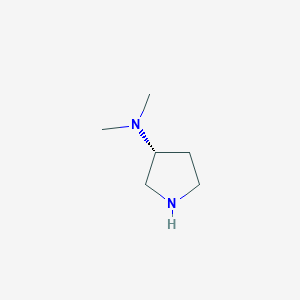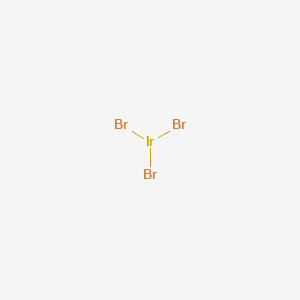
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione
Übersicht
Beschreibung
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione is a chemical compound with the molecular formula C18H10O3. It is known for its rigid structure and unique chemical properties, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione typically involves a Diels-Alder reaction between anthracene and maleic anhydride. The reaction is carried out by grinding the reactants at a temperature of 60-65°C for a few minutes, resulting in the formation of the desired product . Industrial production methods may vary, but the Diels-Alder reaction remains a common approach due to its efficiency and simplicity .
Analyse Chemischer Reaktionen
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione has several scientific research applications:
Wirkmechanismus
The mechanism by which 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione exerts its effects involves its ability to form strong charge-assisted hydrogen bonds and other interactions with target molecules. These interactions can influence the behavior and properties of the target molecules, leading to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,10-Dihydro-9,10(3',4')-furanoanthracene-12,14-dione include:
- cis-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid anhydride
- trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- trans-dimethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
These compounds share similar structural features but differ in their specific chemical properties and applications. The unique rigidity and selectivity of this compound make it particularly valuable in host-guest chemistry and other specialized applications .
Eigenschaften
CAS-Nummer |
1625-83-8 |
|---|---|
Molekularformel |
C18H10O3 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13,15(19)-heptaene-16,18-dione |
InChI |
InChI=1S/C18H10O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChI-Schlüssel |
QJHKAOSKFASRQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Kanonische SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=C3C(=O)OC5=O |
Key on ui other cas no. |
1625-83-8 |
Synonyme |
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)




![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)


![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)



